molecular formula C10H14N2O B1268746 N-(3-aminophenyl)-2-methylpropanamide CAS No. 213831-00-6

N-(3-aminophenyl)-2-methylpropanamide

Cat. No.: B1268746
CAS No.: 213831-00-6
M. Wt: 178.23 g/mol
InChI Key: HAUYNXLUELAHAQ-UHFFFAOYSA-N
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Description

N-(3-aminophenyl)-2-methylpropanamide is an organic compound with the molecular formula C10H14N2O It is a derivative of aniline, where the amino group is positioned at the meta position relative to the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-aminophenyl)-2-methylpropanamide typically involves the reaction of 3-nitroaniline with 2-methylpropanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate nitro compound, which is subsequently reduced to the corresponding amine using a reducing agent like iron powder or catalytic hydrogenation.

Reaction Steps:

    Nitration: 3-nitroaniline is reacted with 2-methylpropanoyl chloride in the presence of pyridine to form N-(3-nitrophenyl)-2-methylpropanamide.

    Reduction: The nitro group is reduced to an amino group using iron powder in acidic conditions or catalytic hydrogenation to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminophenyl)-2-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or iron powder in acidic conditions.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(3-aminophenyl)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-aminophenyl)-2-methylpropanamide
  • N-(4-aminophenyl)-2-methylpropanamide
  • N-(3-aminophenyl)acetamide

Uniqueness

N-(3-aminophenyl)-2-methylpropanamide is unique due to the position of the amino group at the meta position relative to the amide group. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from its ortho and para analogs.

Properties

IUPAC Name

N-(3-aminophenyl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-3-4-8(11)6-9/h3-7H,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUYNXLUELAHAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60359369
Record name N-(3-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

213831-00-6
Record name N-(3-aminophenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60359369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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